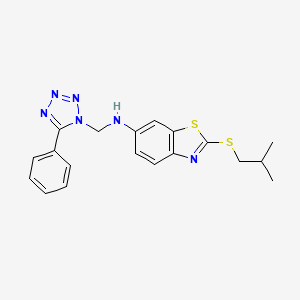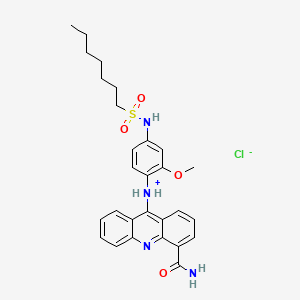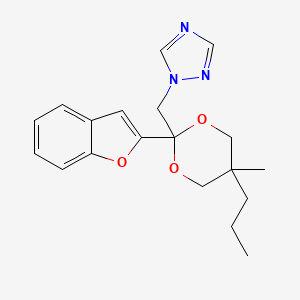
C.I. Acid Yellow 218
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of C.I. Acid Yellow 218 involves several steps, including the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically involve acidic or basic environments, depending on the specific steps. Industrial production methods often utilize continuous flow processes to ensure consistent quality and yield .
Análisis De Reacciones Químicas
C.I. Acid Yellow 218 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
C.I. Acid Yellow 218 has several scientific research applications, including:
Chemistry: Used as a tracer dye in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in diagnostic assays.
Industry: Widely used in the textile industry for dyeing fabrics.
Mecanismo De Acción
The mechanism of action of C.I. Acid Yellow 218 involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, which can be exploited in various applications .
Comparación Con Compuestos Similares
C.I. Acid Yellow 218 can be compared with other similar compounds, such as:
- C.I. Acid Yellow 42
- C.I. Acid Red 151
- C.I. Acid Blue 138
These compounds share similar chemical structures and properties but differ in their specific applications and performance characteristics. C.I. Acid Yellow 218 is unique in its bright yellow color and its specific interactions with molecular targets, making it suitable for a wide range of applications .
Propiedades
Número CAS |
71873-51-3 |
|---|---|
Fórmula molecular |
C29H35Cl2N5Na2O9S2 |
Peso molecular |
778.6 g/mol |
Nombre IUPAC |
disodium;2,5-dichloro-4-[4-[[5-(dodecoxycarbonylamino)-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C29H37Cl2N5O9S2.2Na/c1-3-4-5-6-7-8-9-10-11-12-15-45-29(38)32-20-13-14-25(46(39,40)41)23(16-20)33-34-27-19(2)35-36(28(27)37)24-17-22(31)26(18-21(24)30)47(42,43)44;;/h13-14,16-18,27H,3-12,15H2,1-2H3,(H,32,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clave InChI |
HKAOXGYNZYWYAQ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2C(=NN(C2=O)C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl)C.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 2-[[2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]acetyl]amino]acetate](/img/structure/B13771908.png)

![Tetrasodium;3-hydroxy-4-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13771917.png)



![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)

